molecular formula C21H23N3O6 B11828417 ((2R,3S,4R,5R,6S)-5-azido-4-(benzyloxy)-3-hydroxy-6-methoxytetrahydro-2H-pyran-2-yl)methyl benzoate

((2R,3S,4R,5R,6S)-5-azido-4-(benzyloxy)-3-hydroxy-6-methoxytetrahydro-2H-pyran-2-yl)methyl benzoate

Cat. No.: B11828417
M. Wt: 413.4 g/mol
InChI Key: QOEXLISGNMTLDE-FKAKKMJLSA-N
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Description

((2R,3S,4R,5R,6S)-5-azido-4-(benzyloxy)-3-hydroxy-6-methoxytetrahydro-2H-pyran-2-yl)methyl benzoate is a complex organic compound with a unique structure It features multiple functional groups, including an azido group, a benzyloxy group, a hydroxy group, and a methoxy group, all attached to a tetrahydropyran ring

Preparation Methods

The synthesis of ((2R,3S,4R,5R,6S)-5-azido-4-(benzyloxy)-3-hydroxy-6-methoxytetrahydro-2H-pyran-2-yl)methyl benzoate typically involves multiple steps. One common synthetic route starts with the protection of the hydroxyl groups on a suitable sugar derivative, followed by the introduction of the azido group through nucleophilic substitution. The benzyloxy and methoxy groups are then introduced via selective protection and deprotection steps. The final step involves esterification with benzoic acid to yield the desired compound. Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.

Chemical Reactions Analysis

((2R,3S,4R,5R,6S)-5-azido-4-(benzyloxy)-3-hydroxy-6-methoxytetrahydro-2H-pyran-2-yl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The azido group can be reduced to an amine using hydrogenation or Staudinger reduction.

    Substitution: The benzyloxy group can be replaced by other substituents through nucleophilic substitution reactions.

    Esterification: The hydroxy group can react with carboxylic acids to form esters.

Common reagents used in these reactions include PCC for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

((2R,3S,4R,5R,6S)-5-azido-4-(benzyloxy)-3-hydroxy-6-methoxytetrahydro-2H-pyran-2-yl)methyl benzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in carbohydrate chemistry.

    Biology: The azido group allows for bioorthogonal labeling, enabling the study of biological processes in living cells.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R,6S)-5-azido-4-(benzyloxy)-3-hydroxy-6-methoxytetrahydro-2H-pyran-2-yl)methyl benzoate depends on its specific application. In bioorthogonal chemistry, the azido group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly selective and occurs under mild conditions, making it suitable for labeling biomolecules in living cells.

Comparison with Similar Compounds

Similar compounds include other azido-sugar derivatives and benzyloxy-protected sugars. Compared to these compounds, ((2R,3S,4R,5R,6S)-5-azido-4-(benzyloxy)-3-hydroxy-6-methoxytetrahydro-2H-pyran-2-yl)methyl benzoate offers unique advantages due to its specific functional groups, which allow for versatile chemical modifications and applications. Some similar compounds are:

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-azido-3-hydroxy-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C21H23N3O6/c1-27-21-17(23-24-22)19(28-12-14-8-4-2-5-9-14)18(25)16(30-21)13-29-20(26)15-10-6-3-7-11-15/h2-11,16-19,21,25H,12-13H2,1H3/t16-,17-,18-,19-,21+/m1/s1

InChI Key

QOEXLISGNMTLDE-FKAKKMJLSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)OCC3=CC=CC=C3)N=[N+]=[N-]

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OCC3=CC=CC=C3)N=[N+]=[N-]

Origin of Product

United States

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